1H-Indole, 5-nitro-3-(1,2,3,6-tetrahydro-1-propyl-4-pyridinyl)-, monohydrochloride
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Overview
Description
1H-Indole, 5-nitro-3-(1,2,3,6-tetrahydro-1-propyl-4-pyridinyl)-, monohydrochloride is a complex organic compound with the molecular formula C16H20ClN3O2. This compound is known for its unique structure, which combines an indole core with a nitro group and a tetrahydropyridine moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 5-nitro-3-(1,2,3,6-tetrahydro-1-propyl-4-pyridinyl)-, monohydrochloride typically involves multiple steps. One common synthetic route includes the nitration of an indole derivative followed by the introduction of the tetrahydropyridine moiety. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the selective nitration of the indole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography. The use of automated reactors and precise control of reaction parameters are essential to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1H-Indole, 5-nitro-3-(1,2,3,6-tetrahydro-1-propyl-4-pyridinyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
1H-Indole, 5-nitro-3-(1,2,3,6-tetrahydro-1-propyl-4-pyridinyl)-, monohydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Indole, 5-nitro-3-(1,2,3,6-tetrahydro-1-propyl-4-pyridinyl)-, monohydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The indole core can bind to various receptors and enzymes, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1H-Indole, 5-nitro-3-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)-, monohydrochloride
- 1H-Indole, 5-nitro-3-(1,2,3,6-tetrahydro-1-ethyl-4-pyridinyl)-, monohydrochloride
Uniqueness
1H-Indole, 5-nitro-3-(1,2,3,6-tetrahydro-1-propyl-4-pyridinyl)-, monohydrochloride is unique due to its specific combination of functional groups and its potential biological activities. The presence of the nitro group and the tetrahydropyridine moiety distinguishes it from other indole derivatives, providing unique chemical and biological properties.
Properties
CAS No. |
109793-75-1 |
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Molecular Formula |
C16H20ClN3O2 |
Molecular Weight |
321.80 g/mol |
IUPAC Name |
5-nitro-3-(1-propyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole;hydrochloride |
InChI |
InChI=1S/C16H19N3O2.ClH/c1-2-7-18-8-5-12(6-9-18)15-11-17-16-4-3-13(19(20)21)10-14(15)16;/h3-5,10-11,17H,2,6-9H2,1H3;1H |
InChI Key |
FXEDKEZNOJDXPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC(=CC1)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-].Cl |
Origin of Product |
United States |
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